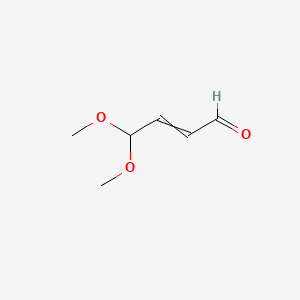
Chloro(triethyl)phosphanium;gold
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chloro(triethyl)phosphanium;gold can be synthesized by reacting chloroauric acid (HAuCl4) with triethylphosphine in an appropriate solvent. The reaction typically proceeds as follows: [ \text{HAuCl}_4 + \text{(C}_2\text{H}_5\text{)}_3\text{P} \rightarrow \text{(C}_2\text{H}_5\text{)}_3\text{PAuCl} + \text{HCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired complex .
Análisis De Reacciones Químicas
Types of Reactions: Chloro(triethyl)phosphanium;gold undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligand can be substituted with other ligands, such as thiolates or phosphines.
Oxidation and Reduction Reactions: The gold center can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of silver salts (e.g., AgBF4) to facilitate the exchange of the chloride ligand.
Oxidation and Reduction Reactions: Common reagents include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like hydrogen peroxide (H2O2).
Major Products Formed:
Substitution Reactions: Formation of new gold complexes with different ligands.
Oxidation and Reduction Reactions: Formation of gold nanoparticles or other gold-containing species
Aplicaciones Científicas De Investigación
Chloro(triethyl)phosphanium;gold has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying biochemical processes.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases such as cancer.
Industry: Utilized in the production of fine chemicals and materials, including the synthesis of gold nanoparticles for various applications
Mecanismo De Acción
The mechanism by which chloro(triethyl)phosphanium;gold exerts its effects involves the coordination of the gold center with various ligands. This coordination can facilitate catalytic processes by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific application, but generally include interactions with nucleophiles and electrophiles in the reaction environment .
Comparación Con Compuestos Similares
Chloro(triphenylphosphine)gold(I): Another gold(I) complex with triphenylphosphine as the ligand. It shares similar catalytic properties but differs in ligand structure and reactivity.
Chloro(dimethylsulfide)gold(I): A gold(I) complex with dimethylsulfide as the ligand, used in similar catalytic applications.
Uniqueness: Chloro(triethyl)phosphanium;gold is unique due to its triethylphosphine ligand, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and selectivity in catalytic processes, making it a valuable tool in synthetic chemistry .
Propiedades
Fórmula molecular |
C6H15AuClP+ |
|---|---|
Peso molecular |
350.58 g/mol |
Nombre IUPAC |
chloro(triethyl)phosphanium;gold |
InChI |
InChI=1S/C6H15ClP.Au/c1-4-8(7,5-2)6-3;/h4-6H2,1-3H3;/q+1; |
Clave InChI |
JWOZPFWIESPNRP-UHFFFAOYSA-N |
SMILES canónico |
CC[P+](CC)(CC)Cl.[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate](/img/structure/B12514992.png)
![1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12514993.png)

![4-[(furan-2-ylmethylidene)amino]-2H-1,2,4-triazole-3-thione](/img/structure/B12515007.png)
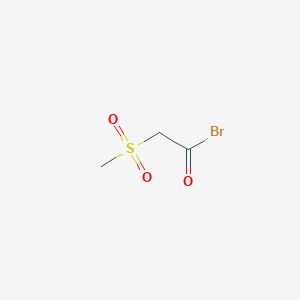
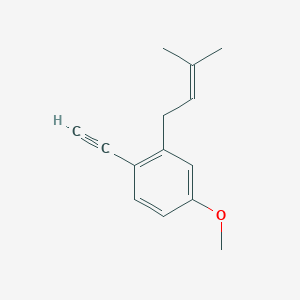
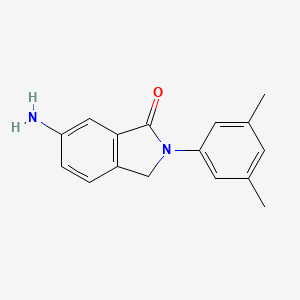
![N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide](/img/structure/B12515018.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B12515020.png)
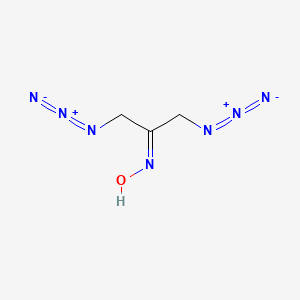


![4-[(4-Hydroxyphenyl)methyl]oxazolidine-2,5-dione](/img/structure/B12515057.png)
